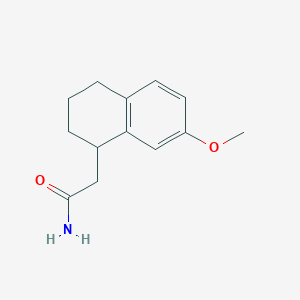
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves the reaction of 7-methoxy-1,2,3,4-tetrahydronaphthalene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for higher yields and better control over the reaction parameters, ensuring consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide include:
- 7-Methoxy-1-naphthaleneacetamide
- 2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which imparts specific chemical and biological properties.
Biological Activity
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a compound derived from the tetrahydronaphthalene family, which has gained attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Chemical Name : this compound
- Molecular Formula : C13H17NO2
- Molecular Weight : 219.28 g/mol
- CAS Number : [To be confirmed]
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of cancer therapy. Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines.
Anticancer Activity
Studies have demonstrated that this compound has notable anticancer properties. The compound has been tested against several cancer cell lines including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast) | 33.2 | |
| Hep-G2 (liver) | 45.0 | |
| SK-N-MC (Ewing's sarcoma) | 40.5 | |
| HEK-293T (non-cancerous control) | >100 |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. Lower IC50 values suggest higher potency against cancer cells.
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression and induces apoptosis in cancer cells.
- PARP Inhibition : Similar compounds have shown to inhibit PARP (Poly ADP-ribose polymerase), leading to increased DNA damage and apoptosis in cancer cells .
- Modulation of Signaling Pathways : The methoxy group at position 7 may enhance the compound's ability to interact with cellular receptors or enzymes involved in survival signaling pathways.
Structure-Activity Relationship (SAR)
Research into SAR has indicated that modifications to the tetrahydronaphthalene structure can significantly influence biological activity:
- Methoxy Substitution : The presence of a methoxy group at position 7 enhances anticancer activity compared to unsubstituted analogs.
- Amide Linkage : The acetamide group is crucial for maintaining activity; alterations in this moiety may reduce efficacy.
Case Studies and Research Findings
Several studies have focused on the efficacy of similar compounds derived from tetrahydronaphthalene frameworks:
- Study on Antiproliferative Effects :
- Selectivity Profiles :
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C13H17NO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h5-6,8,10H,2-4,7H2,1H3,(H2,14,15) |
InChI Key |
YWMGEWWZLXPHQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCCC2CC(=O)N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















